molecular formula C16H18ClN3O2S B11412405 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11412405
M. Wt: 351.9 g/mol
InChI Key: YYCBFFFSAGHKDO-UHFFFAOYSA-N
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Description

5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by its unique structure, which includes a chloro group, an ethoxyphenyl group, a propylsulfanyl group, and a carboxamide group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the ethoxyphenyl group is introduced using an appropriate ethoxyphenyl halide.

    Addition of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a thiolation reaction using propylthiol and a suitable catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide stands out due to its specific combination of functional groups. The presence of the ethoxyphenyl and propylsulfanyl groups may confer unique chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18ClN3O2S

Molecular Weight

351.9 g/mol

IUPAC Name

5-chloro-N-(4-ethoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O2S/c1-3-9-23-16-18-10-13(17)14(20-16)15(21)19-11-5-7-12(8-6-11)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,19,21)

InChI Key

YYCBFFFSAGHKDO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OCC)Cl

Origin of Product

United States

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